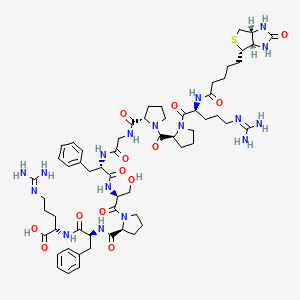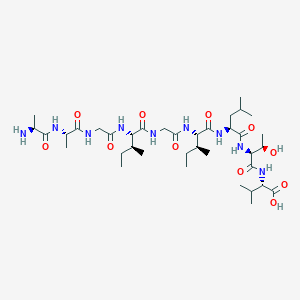![molecular formula C18H14N4 B12392555 4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
End-binding protein 1 (EB1) is a member of the end-binding protein family, which plays a crucial role in the regulation of microtubule dynamics. Microtubules are essential components of the cytoskeleton, involved in various cellular processes such as intracellular transport, cell shape maintenance, and cell division. EB1 is a plus-end-tracking protein that accumulates at the growing ends of microtubules and acts as a molecular scaffold, recruiting other regulatory proteins to the microtubule plus ends .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: EB1 is typically produced through recombinant DNA technology. The gene encoding EB1 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that induce the expression of the EB1 protein. The protein is then purified using techniques such as affinity chromatography and size-exclusion chromatography .
Industrial Production Methods: In an industrial setting, the production of EB1 follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to maximize yield and purity while minimizing costs .
Analyse Chemischer Reaktionen
Types of Reactions: EB1 primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the growing ends of microtubules and interacts with other plus-end-tracking proteins through specific motifs, such as the serine-X-isoleucine-proline (SxIP) motif .
Common Reagents and Conditions: The interactions of EB1 with other proteins are often studied using in vitro assays with purified proteins. Conditions such as buffer composition, pH, and temperature are optimized to mimic physiological conditions and ensure proper protein folding and function .
Major Products Formed: The primary “products” of EB1 interactions are the complexes formed with other plus-end-tracking proteins and microtubules. These complexes play a critical role in regulating microtubule dynamics and stability .
Wissenschaftliche Forschungsanwendungen
EB1 has a wide range of applications in scientific research, particularly in the fields of cell biology, neurobiology, and cancer research. Some of the key applications include:
Neurobiology: EB1 is involved in the regulation of axonal growth and maintenance.
Cancer Research: EB1 is implicated in the regulation of cell division and has been associated with various cancers.
Drug Discovery: EB1 is used in high-throughput screening assays to identify small molecules that modulate its interactions with other proteins.
Wirkmechanismus
EB1 exerts its effects by binding to the growing ends of microtubules and recruiting other plus-end-tracking proteins through interactions with specific motifs. The calponin homology domain of EB1 binds directly to the microtubules, while the end-binding homology domain interacts with other proteins. This dual binding mechanism allows EB1 to act as a molecular scaffold, coordinating the activities of multiple regulatory proteins at the microtubule plus ends .
The regulation of EB1 activity is complex and involves post-translational modifications such as phosphorylation. These modifications can alter the binding affinity of EB1 for microtubules and other proteins, thereby modulating its function .
Vergleich Mit ähnlichen Verbindungen
EB1 is part of a family of end-binding proteins that includes EB2 and EB3. These proteins share high amino acid sequence conservation and similar functions in regulating microtubule dynamics. there are some differences in their expression patterns and specific interactions:
EB1: Highly expressed in most tissues and plays a central role in microtubule regulation.
EB2: Less well-studied but also involved in microtubule dynamics.
EB3: Particularly abundant in the brain and skeletal muscle.
The uniqueness of EB1 lies in its ability to act as a master regulator of plus-end-tracking protein networks, coordinating the activities of multiple proteins to ensure proper microtubule dynamics and cellular function .
Eigenschaften
Molekularformel |
C18H14N4 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C18H14N4/c19-17-16-14(12-7-3-1-4-8-12)11-15(20-18(16)22-21-17)13-9-5-2-6-10-13/h1-11H,(H3,19,20,21,22) |
InChI-Schlüssel |
NGNHXYCLUMQSKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NNC(=C23)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


pyrimidine-2,4-dione](/img/structure/B12392482.png)
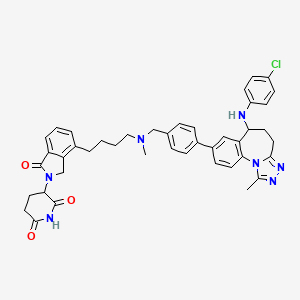
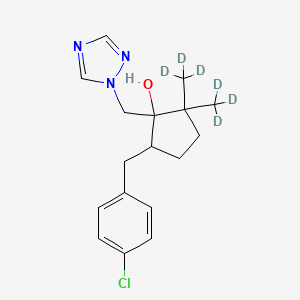
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)

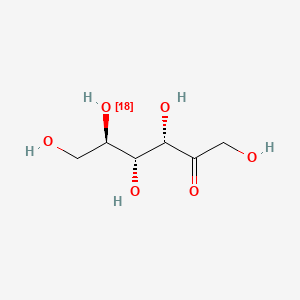
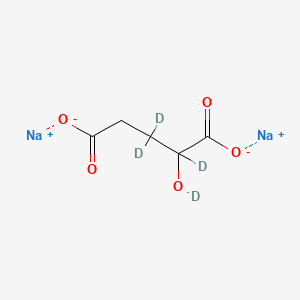

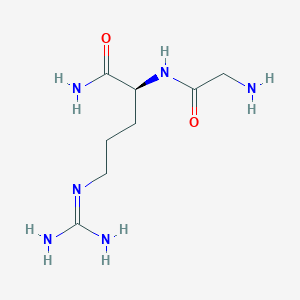
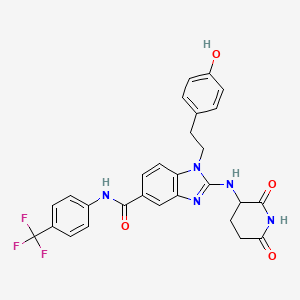
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)

